Bienvenue dans la boutique en ligne BenchChem!

6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

bromodomain inhibitor BRD9 structural biology

6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 2415633-25-7; molecular formula C₁₄H₁₇N₃O₂; molecular weight 259.30 g/mol) is a fully synthetic, dual-heterocyclic small molecule that combines a 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (6-azaindole-7-one) core with an N6-tethered 3-oxopropyl side chain terminating in an azetidine amide. The parent pyrrolo[2,3-c]pyridin-7-one scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of inhibitors targeting the E3 ubiquitin ligase CBL-B (Pfizer, WO 2024/105563 A1) , bromodomain and extra-terminal (BET) proteins including BRD2/3/4 and BRD-t (EP3134403B1) , and BRD4 (Tao et al., Eur.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 2415633-25-7
Cat. No. B2845259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
CAS2415633-25-7
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCC3
InChIInChI=1S/C14H17N3O2/c1-15-8-3-11-4-9-17(14(19)13(11)15)10-5-12(18)16-6-2-7-16/h3-4,8-9H,2,5-7,10H2,1H3
InChIKeyNWJZAIRGYDVVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 2415633-25-7): Structural Identity, Physicochemical Profile, and Scaffold Lineage


6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 2415633-25-7; molecular formula C₁₄H₁₇N₃O₂; molecular weight 259.30 g/mol) is a fully synthetic, dual-heterocyclic small molecule that combines a 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (6-azaindole-7-one) core with an N6-tethered 3-oxopropyl side chain terminating in an azetidine amide [1]. The parent pyrrolo[2,3-c]pyridin-7-one scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of inhibitors targeting the E3 ubiquitin ligase CBL-B (Pfizer, WO 2024/105563 A1) [2], bromodomain and extra-terminal (BET) proteins including BRD2/3/4 and BRD-t (EP3134403B1) [3], and BRD4 (Tao et al., Eur. J. Med. Chem. 2022) [4]. Despite this scaffold's established biological relevance, no primary research publication, patent example, or public bioassay database currently reports quantitative target-engagement, cellular potency, or in vivo efficacy data for this specific CAS-registered compound.

Why Structural Analogs of 6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Cannot Be Interchanged Without Quantitative Justification


Within the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one chemotype, even modest modifications at the N1 and N6 positions produce profound shifts in target selectivity, binding mode, and cellular functional response. The N1-methyl substitution distinguishes this compound from the unsubstituted N1-H core (CAS 259684-36-1), altering hydrogen-bond donor capacity and potentially modulating BRD9 bromodomain engagement, as evidenced by the co-crystal structure of the N1-H, N6-methyl analog 67N with BRD9 (PDB 5I40) [1]. The N6-(3-oxopropyl)-azetidine side chain introduces an additional amide bond and a strained four-membered heterocycle absent in simple N6-alkyl analogs, increasing the fraction of sp³-hybridized carbon atoms (Fsp³) relative to planar aromatic N6-substituted derivatives such as the indol-6-yl-pyrrolo[2,3-c]pyridin-7-one series reported by Tao et al. [2]. This structural divergence is functionally consequential: in the Pfizer CBL-B inhibitor program, analogous variations in the N6 side chain directly governed selectivity between CBL-B and c-CBL—a critical therapeutic index determinant, since dual CBL-B/c-CBL inhibition is associated with lethal autoimmunity in murine models [3]. Generic substitution based solely on scaffold identity therefore risks selecting a compound with an entirely different selectivity fingerprint or no measurable activity at the intended target. The quantitative evidence below delineates the known comparative landscape for this specific compound.

Product-Specific Quantitative Evidence Guide: Differentiation of CAS 2415633-25-7 from Closest Pyrrolo[2,3-c]pyridin-7-one Analogs


N1-Methyl Substitution as a Determinant of Hydrogen-Bond Donor Profile vs. N1-Unsubstituted Pyrrolo[2,3-c]pyridin-7-one Core (CAS 259684-36-1)

The N1-methyl group on CAS 2415633-25-7 eliminates the pyrrole NH hydrogen-bond donor (HBD) present on the unsubstituted core 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1; HBD count = 1 at N1-H). In the co-crystal structure of the N1-H, N6-methyl analog (PDB 5I40, ligand 67N), the N1-H engages in a direct hydrogen bond with the BRD9 bromodomain [1]. Methylation at N1 eliminates this donor, reducing total HBD count from 1 to 0 [2]. This distinguishes CAS 2415633-25-7 from the N1-H core scaffold for any target where the pyrrole NH contributes to binding enthalpy, and aligns it instead with the N1-substituted pharmacophore observed in advanced BET and CBL-B inhibitor series [3].

bromodomain inhibitor BRD9 structural biology hydrogen-bond donor

Azetidine-Containing N6 Side Chain Confers Elevated Fsp³ vs. Aromatic N6-Substituted BRD4 Inhibitor ZLD2218

The N6-(3-oxopropyl)-azetidine side chain of CAS 2415633-25-7 contains a saturated four-membered azetidine ring and a three-carbon alkyl linker, contributing to a higher fraction of sp³-hybridized carbon atoms (Fsp³ = 0.50; 7 sp³ carbons out of 14 total carbons) [1]. This contrasts sharply with the N6-indol-6-yl-substituted analog ZLD2218 (a published BRD4 inhibitor, IC₅₀ = 107 nM), whose N6 substituent is fully aromatic and contributes zero additional sp³ centers beyond the core scaffold [2]. Elevated Fsp³ has been correlated in multiple prospective analyses with improved aqueous solubility, reduced promiscuous binding, and higher clinical attrition rates—a metric increasingly used in lead prioritization [3]. However, no direct comparative solubility, permeability, or metabolic stability data are publicly available for CAS 2415633-25-7.

Fsp³ physicochemical property drug-likeness BRD4 inhibitor

Scaffold Provenance in CBL-B and BET Inhibitor Chemical Space vs. Inert Structural Alert Assessment

The 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold is explicitly claimed in Pfizer's WO 2024/105563 A1 as the core of selective CBL-B E3 ubiquitin ligase inhibitors for cancer immunotherapy [1], and independently in EP3134403B1 as the core of pan-BET (BRD2/3/4/BRD-t) inhibitors [2]. The scaffold has also yielded BRD4-selective inhibitors with in vivo antifibrotic efficacy (ZLD2218, 30 mg/kg/d in UUO mice) [3]. CAS 2415633-25-7 bears both the N1-methyl and a linker-extended azetidine amide side chain, positioning it at the intersection of these two high-interest target families. Critically, no PAINS (Pan-Assay Interference Compounds) or REOS structural alerts are present in the molecule based on computational filtering [4]. However, it must be explicitly noted that no CBL-B, BET, BRD4, or any other target-specific biochemical or cellular potency data have been publicly reported for this exact CAS number.

CBL-B inhibitor BET inhibitor chemical probe immuno-oncology

Molecular Weight and Polar Surface Area Positioning Between Fragment-Like and Lead-Like Chemical Space Relative to BET Inhibitor Clinical Candidates

With MW = 259.30 g/mol and computed topological polar surface area (TPSA) ≈ 56 Ų, CAS 2415633-25-7 occupies a chemical space between fragment-like (MW < 250; TPSA < 60 Ų per the Rule of Three) and classical lead-like criteria [1]. This contrasts with clinical-stage BET inhibitor tool compounds: JQ-1 (MW = 457.0; TPSA ≈ 97 Ų) is substantially larger and more polar, while the minimal N1-H, N6-methyl analog 67N (MW = 148.16; TPSA ≈ 35 Ų) lies firmly in fragment space [2]. The intermediate size and polarity of CAS 2415633-25-7 render it potentially suitable as a core scaffold for parallel chemistry elaboration without requiring deconstruction (as required for fragment hits) or extensive property optimization (as required for larger leads). No solubility, LogP, permeability, or metabolic stability data are publicly available for this compound.

lead-like fragment-based drug discovery Rule of Three BET inhibitor

Research and Industrial Application Scenarios for 6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 2415633-25-7)


Hit-Finding Library Component for CBL-B E3 Ubiquitin Ligase Inhibitor Discovery Programs

Procurement as a screening library member in CBL-B-focused drug discovery campaigns. The 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold is structurally validated within Pfizer's CBL-B inhibitor patent estate (WO 2024/105563 A1), where N1- and N6-substituted derivatives demonstrated selective CBL-B inhibition over c-CBL—a critical selectivity requirement given that dual CBL-B/c-CBL knockout mice develop lethal autoimmunity [1]. CAS 2415633-25-7 incorporates both an N1-methyl group (eliminating the pyrrole NH donor that may engage off-target bromodomains) and an azetidine-terminated side chain that introduces conformational constraint and elevated Fsp³ (0.50). Its intermediate MW (~259 Da) and TPSA (~56 Ų) position it between fragment and lead space, making it suitable for affinity-based screening (SPR, ITC, DSF) without requiring fragment-linking strategies [2]. Researchers should note that no CBL-B or c-CBL potency data exist for this compound; screening is prerequisite.

Chemical Probe Synthesis Precursor for BET Bromodomain (BRD2/3/4/BRD-t) SAR Exploration

Use as a synthetic intermediate or core scaffold for generating focused libraries targeting BET bromodomains. The pyrrolo[2,3-c]pyridin-7-one chemotype is explicitly covered by EP3134403B1 as a BET protein inhibitor class, and the N6-methyl fragment analog 67N has been co-crystallized with BRD9 (PDB 5I40) [1]. The N6-(3-oxopropyl)-azetidine side chain on CAS 2415633-25-7 provides two distinct functional handles for parallel derivatization: (i) the azetidine amide can be diversified via amide coupling or heterocycle replacement, and (ii) the N1-methyl position can be deprotected or substituted to modulate BRD subtype selectivity. The in vivo activity of a structurally related pyrrolo[2,3-c]pyridin-7-one derivative (ZLD2218, BRD4 IC₅₀ = 107 nM; antifibrotic efficacy at 30 mg/kg/d in UUO mice [2]) provides a preclinical efficacy benchmark for this scaffold class in kidney fibrosis, though the specific compound has not been profiled in fibrosis models.

Physicochemical Comparator in Multiparameter Optimization (MPO) Studies of Azetidine-Containing Heterocycles

Deployment as a reference compound in systematic MPO studies comparing the impact of azetidine vs. pyrrolidine, piperidine, or acyclic amide side chains on drug-like properties. CAS 2415633-25-7's computed Fsp³ of 0.50, MW of 259.30, and azetidine ring strain (~25 kcal/mol) provide a defined baseline against which larger-ring or acyclic analogs can be evaluated for solubility, permeability (PAMPA or Caco-2), metabolic stability (human/mouse liver microsomes), and CYP inhibition [1]. The azetidine moiety is of particular contemporary interest due to its balance of conformational restriction and metabolic resilience compared to larger saturated heterocycles [2]. Procurement of this specific CAS number ensures a single, well-defined chemical entity for reproducible head-to-head comparisons—an essential requirement for publication-quality MPO datasets.

Negative Control or Chemical Probe for BRD9 Bromodomain Fragment Screening Cascades

Use as a selectivity control in BRD9 bromodomain fragment screens. The N1-methylated analog eliminates the N1-H hydrogen-bond donor that the N6-methyl fragment 67N uses to engage the BRD9 acetyl-lysine binding pocket (PDB 5I40) [1]. Absent this key interaction, CAS 2415633-25-7 may serve as a negative control to confirm that observed fragment binding is N1-H-dependent, or alternatively may reveal an alternative binding mode via the azetidine side chain. The compound's clean PAINS/REOS profile (no structural alerts) [2] supports its use as an inert control in biochemical and biophysical assays, though confirmatory counter-screening against a panel of bromodomains (BROMOscan or AlphaScreen) is essential to establish its selectivity profile before use in mechanistic studies.

Quote Request

Request a Quote for 6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.